1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea
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Description
1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Scientific Research Applications
Solvent- and Metal-free Oxidative Esterification
Urea-2,2-dihydroperoxypropane, a novel solid oxidant, was employed for the transformation of aromatic aldehydes to their corresponding benzoate derivatives under mild conditions, demonstrating the use of urea derivatives as oxidants in organic synthesis (Khosravi et al., 2017).
Urea-2,2-dihydroperoxypropane in Oxidation Reactions
This study highlights the application of urea-2,2-dihydroperoxypropane (UDHPP) as a terminal oxidant in various oxidative procedures, showcasing the versatility of urea derivatives in facilitating oxidation reactions, including epoxidation and oxidative esterification (Khosravi & Naserifar, 2019).
Hindered Ureas as Masked Isocyanates
Hindered trisubstituted ureas demonstrated unique reactivity under neutral conditions, efficiently undergoing substitution reactions with O, N, and S nucleophiles. This study underlines the potential of hindered urea derivatives in synthetic chemistry, particularly in the preparation of amine derivatives and protecting groups (Hutchby et al., 2009).
Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was demonstrated for the synthesis of ureas from carboxylic acids. This method represents an efficient and environmentally friendly approach to urea synthesis, with good yields and without racemization (Thalluri et al., 2014).
Synthesis of N-phenyl Ureas via Microwave Irradiation
A novel approach to benzhydryl-phenylureas was described, achieved by reacting substituted benzils with substituted phenylureas under microwave irradiation. This method offers an accessible route to substituted 1-benzhydryl-3-phenyl-ureas, showcasing the adaptability of microwave-enhanced synthesis in creating urea derivatives (Muccioli et al., 2003).
Properties
IUPAC Name |
1-benzhydryl-3-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-24(28,19-12-13-20-21(14-19)30-16-29-20)15-25-23(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22,28H,15-16H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSQWSQOFHJPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.